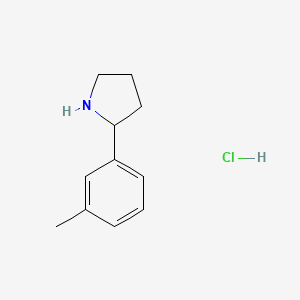
1-(Pyridin-4-yl)ethan-1-amine ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-yl)ethan-1-amine ethanedioate is a compound that combines oxalic acid, a well-known organic acid, with 1-pyridin-4-ylethanamine, a derivative of pyridineIt is a strong dicarboxylic acid with the formula (COOH)₂ . 1-pyridin-4-ylethanamine, on the other hand, is an amine derivative of pyridine, a basic heterocyclic organic compound with the formula C₅H₅N.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-pyridin-4-ylethanamine typically involves the reaction of oxalic acid with 1-pyridin-4-ylethanamine under controlled conditions. One common method is to dissolve oxalic acid in a suitable solvent, such as water or ethanol, and then add 1-pyridin-4-ylethanamine to the solution. The reaction mixture is stirred and heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of oxalic acid often involves the alkali metal formate process, where alkali metal formates, such as sodium formate, are decomposed to produce oxalic acid . This oxalic acid can then be reacted with 1-pyridin-4-ylethanamine to produce the desired compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyridin-4-yl)ethan-1-amine ethanedioate can undergo various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form glyoxylic acid and glycolic acid.
Substitution: The amine group in 1-pyridin-4-ylethanamine can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like titanium dioxide for reduction . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include glyoxylic acid, glycolic acid, and various substituted derivatives of 1-pyridin-4-ylethanamine .
Applications De Recherche Scientifique
1-(Pyridin-4-yl)ethan-1-amine ethanedioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of oxalic acid;1-pyridin-4-ylethanamine involves its interaction with specific molecular targets and pathways. Oxalic acid can chelate metal ions, affecting various enzymatic activities and metabolic processes . 1-pyridin-4-ylethanamine can interact with receptors and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to oxalic acid;1-pyridin-4-ylethanamine include:
Oxalic acid: A strong dicarboxylic acid with various industrial and biological applications.
1-pyridin-4-ylethanamine: An amine derivative of pyridine with potential therapeutic applications.
Uniqueness
1-(Pyridin-4-yl)ethan-1-amine ethanedioate is unique due to its combination of the chelating properties of oxalic acid and the biological activity of 1-pyridin-4-ylethanamine. This dual functionality makes it a versatile compound with a wide range of applications in different fields .
Propriétés
IUPAC Name |
oxalic acid;1-pyridin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C2H2O4/c1-6(8)7-2-4-9-5-3-7;3-1(4)2(5)6/h2-6H,8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUECOBNIEKFUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid](/img/structure/B7812597.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid;hydrochloride](/img/structure/B7812598.png)
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B7812606.png)







![[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B7812673.png)

